Sterebin A

Description

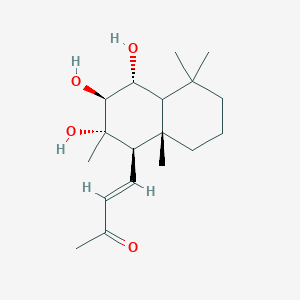

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-[(1R,2S,3S,4R,4aS,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O4/c1-11(19)7-8-12-17(4)10-6-9-16(2,3)14(17)13(20)15(21)18(12,5)22/h7-8,12-15,20-22H,6,9-10H2,1-5H3/b8-7+/t12-,13-,14+,15+,17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVJPXABQYFWPD-JOSLJWRDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701109561 | |

| Record name | (3E)-4-[(1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl]-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107647-14-3 | |

| Record name | (3E)-4-[(1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl]-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107647-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3E)-4-[(1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl]-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (3E)-4-((1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)-3-buten-2-one (Sterebin A)

COMPOUND IDENTIFICATION

IUPAC Name: (3E)-4-((1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)-3-buten-2-one Synonyms: Sterebin A CAS Number: 107647-14-3 Molecular Formula: C₁₈H₃₀O₄ Molecular Weight: 310.4 g/mol

Discovery and Origin

(3E)-4-((1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)-3-buten-2-one, commonly known as this compound, is a naturally occurring diterpenoid. It was first isolated and characterized in the late 1980s by Oshima and colleagues as part of a series of related diterpenoids, Stere-bins A-H.

The primary natural source of this compound is the leaves of Stevia rebaudiana Bertoni, a plant renowned for its sweet-tasting steviol glycosides. In addition to Stevia rebaudiana, this compound and its acylated derivatives have also been isolated from Blumea aromatica. The presence of this compound in these plants suggests a role in their secondary metabolism and defense mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₃₀O₄ |

| Molecular Weight | 310.4 g/mol |

| Stereochemistry | (1R,2S,3S,4R,4aS,8aS) |

| Appearance | Crystalline solid |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. |

Experimental Protocols

Isolation and Purification of this compound from Stevia rebaudiana Leaves

The following protocol is a generalized procedure based on common methods for the extraction and isolation of diterpenoids from Stevia rebaudiana.

3.1.1. Extraction

-

Sample Preparation: Air-dry the leaves of Stevia rebaudiana at room temperature and grind them into a fine powder.

-

Maceration: Suspend the powdered leaves in 70% methanol (1:10 w/v) and stir at room temperature for 24 hours.

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3.1.2. Fractionation

-

Solvent Partitioning: Suspend the crude methanol extract in water and partition successively with n-hexane, dichloromethane, and ethyl acetate.

-

Fraction Collection: Collect the different solvent fractions. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

Evaporation: Evaporate the ethyl acetate fraction to dryness to yield the crude this compound-containing fraction.

3.1.3. Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on silica gel (60-120 mesh).

-

Elution: Elute the column with a gradient of ethyl acetate in n-hexane.

-

Fraction Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:n-hexane, 1:1) and visualize with an appropriate staining reagent (e.g., vanillin-sulfuric acid).

-

Pooling and Crystallization: Combine the fractions containing pure this compound and concentrate to induce crystallization.

Biological Activity Assays

3.2.1. Anti-inflammatory Activity: TNF-α Inhibition Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce the production of TNF-α.

-

Quantification of TNF-α: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-treated control. Determine the IC₅₀ value.

3.2.2. Antioxidant Activity: DPPH Radical Scavenging Assay

-

Sample Preparation: Prepare a stock solution of this compound in methanol.

-

Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the this compound solution to 100 µL of a 0.1 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

3.2.3. Nrf2 Activation Assay

-

Cell Culture and Treatment: Culture HepG2 cells and treat with different concentrations of this compound for a specified time.

-

Nuclear Extraction: Isolate the nuclear and cytoplasmic fractions from the treated cells using a nuclear extraction kit.

-

Western Blot Analysis: Perform Western blot analysis on the nuclear extracts. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against Nrf2. Use an appropriate secondary antibody and a chemiluminescence detection system. Lamin B can be used as a nuclear loading control.

-

Densitometry: Quantify the band intensities to determine the relative amount of nuclear Nrf2.

Biological Activities and Potential Signaling Pathways

This compound has demonstrated notable biological activities, primarily as an anti-inflammatory and antioxidant agent.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This inhibition is crucial in modulating the inflammatory response.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals. Furthermore, it is suggested to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Summary of Quantitative Data

Due to the limited availability of published quantitative data specifically for this compound, the following table provides a template for the expected data from the described assays.

| Assay | Parameter | Result |

| TNF-α Inhibition | IC₅₀ (µM) | Data to be determined |

| DPPH Scavenging | IC₅₀ (µg/mL) | Data to be determined |

| Nrf2 Activation | Fold Increase in Nuclear Nrf2 | Data to be determined |

Conclusion

(3E)-4-((1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)-3-buten-2-one (this compound) is a diterpenoid of significant interest due to its anti-inflammatory and antioxidant properties. Its natural origin in Stevia rebaudiana makes it an accessible compound for further research. The provided experimental protocols offer a framework for its isolation and the characterization of its biological activities. Further studies are warranted to fully elucidate its mechanisms of action, particularly its effects on cellular signaling pathways, and to quantify its potency in various biological assays. This will be crucial for evaluating its potential as a therapeutic agent in drug development.

An In-depth Technical Guide on the Natural Source and Biosynthesis of (+)-Sterebin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Sterebin A is a naturally occurring bisnorditerpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural source, biosynthetic pathway, and relevant experimental methodologies. The information is presented to be a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.

Natural Source

The primary and most well-documented natural source of (+)-Sterebin A is the plant Stevia rebaudiana, a member of the Asteraceae family.[1] This plant is renowned for its production of intensely sweet diterpenoid glycosides, such as stevioside and rebaudioside A. (+)-Sterebin A is considered a minor diterpenoid constituent of Stevia rebaudiana leaves compared to the highly abundant sweet glycosides.

Chemical Structure

(+)-Sterebin A is classified as a C18 bisnorditerpenoid. Its chemical structure is derived from the tetracyclic ent-kaurane skeleton, from which two carbon atoms have been removed through oxidative cleavage.

Table 1: Chemical Properties of (+)-Sterebin A

| Property | Value |

| Molecular Formula | C₁₈H₃₀O₄ |

| Molecular Weight | 310.43 g/mol |

| IUPAC Name | (1R,4aR,4bS,7S,8aS,10aR)-7-hydroxy-1-(2-hydroxypropan-2-yl)-8a-methyl-5-methylenedecahydronaphthalene-1,4b-dicarboxylic acid |

| PubChem CID | 21681091 |

Biosynthesis of (+)-Sterebin A

The biosynthesis of (+)-Sterebin A originates from the general diterpenoid pathway, which is well-established in plants. The initial steps leading to the formation of the C20 ent-kaurene skeleton are shared with the biosynthesis of gibberellins and other major steviol glycosides.

Early Stages: Formation of ent-Kaurene

The biosynthesis commences with the methylerythritol phosphate (MEP) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are sequentially condensed to form geranylgeranyl diphosphate (GGDP), the universal precursor for diterpenoids.

The subsequent steps involve two key cyclization reactions catalyzed by diterpene synthases:

-

Geranylgeranyl diphosphate (GGDP) to ent-Copalyl diphosphate (CPP): This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS).

-

ent-Copalyl diphosphate (CPP) to ent-Kaurene: ent-kaurene synthase (KS) catalyzes this second cyclization, which forms the characteristic tetracyclic ent-kaurane skeleton.

Late Stages: Oxidative Modification of ent-Kaurene to (+)-Sterebin A

The conversion of the C20 intermediate, ent-kaurene, to the C18 bisnorditerpenoid, (+)-Sterebin A, involves a series of oxidative modifications. While the precise enzymatic sequence has not been fully elucidated, it is hypothesized to involve cytochrome P450 monooxygenases and other oxidoreductases. A key proposed step is the oxidative cleavage of the C-C bond within the cyclopentane ring of an ent-kaurane precursor. This type of reaction is known to occur in the catabolism of diterpenoids in various plant species.

The following diagram illustrates the proposed biosynthetic pathway from GGDP to (+)-Sterebin A.

Caption: Proposed biosynthetic pathway of (+)-Sterebin A.

Experimental Protocols

Detailed experimental protocols for the specific isolation and biosynthetic studies of (+)-Sterebin A are not extensively reported in the literature due to its status as a minor component. However, the following sections provide generalized methodologies that can be adapted for these purposes, based on established techniques for diterpenoid analysis in Stevia rebaudiana.

Isolation and Purification of Minor Diterpenoids from Stevia rebaudiana

The isolation of (+)-Sterebin A requires a multi-step chromatographic approach to separate it from the more abundant polar glycosides and other non-polar compounds.

1. Extraction:

-

Dried and powdered leaves of Stevia rebaudiana are extracted with a polar solvent such as methanol or ethanol at an elevated temperature (e.g., 60-70°C) with agitation.[2]

-

The resulting crude extract is concentrated under reduced pressure.

2. Liquid-Liquid Partitioning:

-

The crude extract is suspended in water and partitioned against a non-polar solvent like hexane to remove pigments and lipids.

-

Subsequently, the aqueous phase is partitioned with a solvent of intermediate polarity, such as ethyl acetate, to enrich the fraction containing diterpenoid aglycones and less polar glycosides.

3. Chromatographic Separation:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol), is employed.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar Rf values to that expected for a diterpenoid aglycone are pooled.

-

Further purification is achieved by repeated column chromatography on silica gel or by using reversed-phase chromatography (C18).[3]

-

Final purification can be performed using preparative High-Performance Liquid Chromatography (HPLC).

The following diagram outlines a general workflow for the isolation of minor diterpenoids.

Caption: General workflow for the isolation of (+)-Sterebin A.

Quantitative Analysis

Quantitative analysis of (+)-Sterebin A in Stevia extracts can be performed using HPLC coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS).

Table 2: HPLC Parameters for Diterpenoid Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[2] |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid or acetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or MS detection[2] |

| Quantification | External standard method using an isolated and purified standard of (+)-Sterebin A |

Conclusion

(+)-Sterebin A is a C18 bisnorditerpenoid found in Stevia rebaudiana. Its biosynthesis proceeds through the established diterpenoid pathway to ent-kaurene, followed by a series of yet-to-be-fully-characterized oxidative modifications, including a key C-C bond cleavage. The isolation and quantification of this minor metabolite require specialized chromatographic techniques to separate it from the highly abundant steviol glycosides. This guide provides a foundational understanding for researchers interested in the further investigation of (+)-Sterebin A, its biosynthesis, and its potential applications. Further research is needed to identify the specific enzymes and intermediates in the later stages of its biosynthetic pathway.

References

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of (+)-Sterebin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Sterebin A, a bisnorditerpenoid isolated from the leaves of Stevia rebaudiana, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (+)-Sterebin A, detailing the experimental methodologies used for its characterization and summarizing key quantitative data. Furthermore, this guide elucidates the molecular pathways implicated in its biological activity, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

(+)-Sterebin A possesses a complex molecular architecture based on a decahydronaphthalene ring system. Its structure is characterized by the presence of multiple hydroxyl groups and a butenone side chain, which contribute to its distinct chemical reactivity and biological activity.

| Property | Value |

| Molecular Formula | C₁₈H₃₀O₄ |

| Molecular Weight | 310.43 g/mol |

| IUPAC Name | (E)-4-[(1R,2S,3S,4R,4aS,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one |

| CAS Number | 107647-14-3 |

| Classification | Labdane-type diterpenoid / Bisnorditerpenoid |

Stereochemistry

The absolute configuration of (+)-Sterebin A has been determined through advanced spectroscopic and computational methods.[1] The molecule contains six stereocenters, and their established configurations are as follows:

-

1R, 2S, 3S, 4R, 4aS, 8aS [1]

This specific stereochemical arrangement is crucial for its biological activity and molecular interactions.

Experimental Protocols

Isolation of (+)-Sterebin A

The isolation of (+)-Sterebin A from the leaves of Stevia rebaudiana typically involves the following steps:

-

Extraction: Dried and powdered leaves are extracted with a suitable organic solvent, such as methanol or ethanol, often using techniques like percolation or reflux to maximize the yield of diterpenoids.[2][3]

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, dichloromethane, and ethyl acetate.[1]

-

Chromatography: The fraction enriched with Sterebins is further purified using a combination of chromatographic techniques. This often includes column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure (+)-Sterebin A.[1]

Structural Elucidation

The determination of the intricate structure and stereochemistry of (+)-Sterebin A relies on a combination of modern spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are pivotal in establishing the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

X-ray Crystallography: While not always available for natural products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Spectroscopic Data

While the seminal work by Oshima et al. (1986) provides the detailed NMR data for (+)-Sterebin A, access to the full quantitative details from this specific publication is limited in publicly available databases. The following table represents a compilation of typical chemical shift ranges for the key functional groups present in Sterebin A, based on general knowledge of similar diterpenoid structures.

| Proton (¹H) | Typical Chemical Shift (ppm) | Carbon (¹³C) | Typical Chemical Shift (ppm) |

| Methyl (CH₃) | 0.8 - 1.5 | Methyl (CH₃) | 15 - 30 |

| Methylene (CH₂) | 1.2 - 2.5 | Methylene (CH₂) | 20 - 40 |

| Methine (CH) | 1.5 - 3.0 | Methine (CH) | 30 - 60 |

| Hydroxyl-bearing CH | 3.5 - 4.5 | Hydroxyl-bearing C | 60 - 80 |

| Olefinic (C=CH) | 5.5 - 7.0 | Olefinic C | 120 - 150 |

| Carbonyl C=O | - | Carbonyl C=O | 190 - 210 |

Biological Activity and Signaling Pathways

(+)-Sterebin A has been reported to exhibit anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are critical regulators of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. (+)-Sterebin A is thought to exert its anti-inflammatory effect by inhibiting the IKK complex, thereby preventing the degradation of IκB and blocking the nuclear translocation of NF-κB.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase), that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream targets, leading to the expression of inflammatory mediators. (+)-Sterebin A may modulate this pathway by interfering with the phosphorylation, and thus the activation, of key MAPK proteins like p38, JNK, and ERK.

Conclusion

(+)-Sterebin A is a structurally complex natural product with significant therapeutic potential. Its well-defined stereochemistry is a key determinant of its biological activity. The anti-inflammatory effects of (+)-Sterebin A appear to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. Further research, including the acquisition of detailed quantitative spectroscopic data and in-depth mechanistic studies, will be crucial for the full elucidation of its structure-activity relationship and for harnessing its potential in the development of novel anti-inflammatory agents.

References

An In-depth Technical Guide to (+)-Sterebin A: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (+)-Sterebin A, a labdane-type diterpenoid found in the leaves of Stevia rebaudiana.[1] This document summarizes key quantitative data, outlines experimental protocols for its isolation, and visualizes its known biological signaling pathways.

Chemical Identity and Structure

(+)-Sterebin A is distinguished by its complex molecular structure, featuring a decahydronaphthalene ring system with multiple hydroxyl groups and a butenone side chain.[1] Its absolute configuration has been determined as (1R, 2S, 3S, 4R, 4aS, 8aS). The structural elucidation of (+)-Sterebin A has been confirmed through various spectroscopic methods, including 1H-NMR, Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC).[1]

Table 1: Chemical Identifiers for (+)-Sterebin A

| Identifier | Value |

| IUPAC Name | (E)-4-[(1R,2S,3S,4R,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one[1] |

| CAS Number | 107647-14-3[1][2] |

| Molecular Formula | C₁₈H₃₀O₄[1] |

| InChI | InChI=1S/C18H30O4/c1-11(19)7-8-12-17(4)10-6-9-16(2,3)14(17)13(20)15(21)18(12,5)22/h7-8,12-15,20-22H,6,9-10H2,1-5H3/b8-7+/t12-,13-,14?,15+,17-,18+/m1/s1[1] |

| SMILES | CC(=O)/C=C/[C@@H]1[C@]2(CCCC([C@@H]2--INVALID-LINK--O)O">C@HO)(C)C)C |

Physicochemical Properties

The physicochemical properties of (+)-Sterebin A are crucial for its handling, formulation, and biological activity. It typically presents as a powder under standard conditions.[1]

Table 2: Physicochemical Data for (+)-Sterebin A

| Property | Value | Source |

| Molecular Weight | 310.43 g/mol | [1] |

| Exact Mass | 310.21440943 Da | [1] |

| Melting Point | 157 - 158 °C | |

| Appearance | Powder | [1] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), acetone, methanol, and ethanol. | |

| XLogP3-AA | 2.1 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 2 |

Optical Rotation: As a chiral molecule, (+)-Sterebin A is optically active. The specific rotation ([α]) is a characteristic property determined by passing monochromatic, plane-polarized light through a sample.[3] The value is typically reported with the temperature and wavelength of light used (e.g., [α]²⁰ᵌ).[4] A positive sign (+) indicates dextrorotatory rotation (clockwise), while a negative sign (-) indicates levorotatory rotation (counter-clockwise).[3][5] While the "(+)" designation in its name signifies it is dextrorotatory, the specific rotation value from experimental determination is not available in the consulted literature.

Experimental Protocols

3.1. Isolation of (+)-Sterebin A from Stevia rebaudiana

The following protocol describes a general method for the extraction and isolation of (+)-Sterebin A from the leaves of Stevia rebaudiana.

Methodology:

-

Sample Preparation: Freshly collected leaves of Stevia rebaudiana are air-dried in the shade and then finely powdered.[6][7][8]

-

Extraction: The powdered leaf material is subjected to extraction with hot methanol, often using a reflux apparatus. This process is typically repeated multiple times to ensure maximum yield.[7]

-

Filtration and Concentration: The methanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.[8]

-

Chromatographic Separation: The crude extract is then subjected to column chromatography, typically using silica gel as the stationary phase. Elution is performed with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the different components.[7]

-

Purification: Fractions containing (+)-Sterebin A are collected and may be further purified using techniques like High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Biological Activities and Signaling Pathways

(+)-Sterebin A has demonstrated notable biological activities, particularly anti-inflammatory and metabolic effects.

4.1. Anti-inflammatory Activity

(+)-Sterebin A exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory cytokines.[9] This is achieved, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9]

4.2. Metabolic Effects: Stimulation of Insulin Secretion

Studies on related compounds from Stevia rebaudiana, such as stevioside, suggest a direct action on pancreatic β-cells to stimulate insulin secretion.[10] This effect is glucose-dependent, meaning it is more pronounced at higher glucose concentrations, which is a desirable characteristic for an anti-hyperglycemic agent.[10] The proposed mechanism involves a direct effect on the β-cells, independent of the cAMP and K⁺ATP channel pathways for some steviol glycosides, while for others like rebaudioside A, it involves inhibition of ATP-sensitive K⁺ channels.[10][11]

Conclusion

(+)-Sterebin A is a bioactive natural product with well-defined physicochemical properties. Its potential anti-inflammatory and anti-hyperglycemic effects make it a compound of interest for further research and development in the pharmaceutical and nutraceutical industries. The methodologies for its isolation are established, and the understanding of its mechanisms of action is growing, providing a solid foundation for future studies.

References

- 1. Buy Sterebin A | 107647-14-3 [smolecule.com]

- 2. (3E)-4-((1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)-3-buten-2-one | C18H30O4 | CID 21681091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Extraction of rebaudioside-A by sonication from Stevia rebaudiana Bertoni leaf and decolorization of the extract by polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Isolation of phytochemical constituents from Stevia rebaudiana (Bert.) and evaluation of their anticancer, antimicrobial and antioxidant properties via in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stevioside acts directly on pancreatic beta cells to secrete insulin: actions independent of cyclic adenosine monophosphate and adenosine triphosphate-sensitive K+-channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rebaudioside A directly stimulates insulin secretion from pancreatic beta cells: a glucose-dependent action via inhibition of ATP-sensitive K-channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of (+)-Sterebin A in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the currently available information on (+)-Sterebin A. Extensive literature searches did not yield specific primary research studies detailing the quantitative mechanism of action, explicit experimental protocols, or defined signaling pathways for this particular stereoisomer. Much of the available information is general to "Sterebin A" or the broader class of labdane diterpenoids. Therefore, the detailed quantitative data and specific experimental protocols requested for (+)-Sterebin A are not available in the public domain based on the conducted searches.

Introduction to (+)-Sterebin A

(+)-Sterebin A is a naturally occurring labdane-type diterpenoid found in the leaves of Stevia rebaudiana. Its full IUPAC name is (E)-4-[(1R,2S,3S,4R,4aS,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one, which defines its specific stereochemistry.[1][2][3] While often mentioned in the context of the various compounds isolated from Stevia, detailed pharmacological studies specifically on (+)-Sterebin A are limited. It is important to distinguish (+)-Sterebin A from Sterubin, a flavanone with neuroprotective properties, as they are structurally and functionally distinct molecules.

General Biological Activities

General literature suggests that this compound possesses anti-inflammatory and antioxidant properties.[2] These activities are common among labdane-type diterpenoids.[1][4] Some sources also indicate potential metabolic effects, such as influencing glucose metabolism, though these are not well-documented in dedicated studies.[2]

Postulated Mechanisms of Action (Based on Labdane Diterpenoids)

Given the lack of specific data for (+)-Sterebin A, its mechanism of action can be inferred from studies on other labdane diterpenoids. These compounds are known to exert their anti-inflammatory effects through several mechanisms:

-

Inhibition of Pro-Inflammatory Mediators: Labdane diterpenoids have been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated with lipopolysaccharide (LPS).[5] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6]

-

Modulation of Inflammatory Signaling Pathways: The anti-inflammatory actions of labdane diterpenoids are frequently attributed to their ability to interfere with key signaling cascades.[1][4]

-

NF-κB Pathway: Many labdane diterpenoids inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] This is a critical pathway that controls the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[7] Inhibition can occur through the prevention of IκBα phosphorylation and degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[5]

-

MAPK Pathway: Some labdane diterpenoids have been found to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, including the phosphorylation of p38, JNK, and ERK.[6] These kinases are involved in the cellular response to inflammatory stimuli.

-

The following diagram illustrates a generalized signaling pathway that labdane diterpenoids are proposed to inhibit. Note: This is a hypothetical pathway for (+)-Sterebin A based on the activities of related compounds and has not been experimentally verified for (+)-Sterebin A itself.

Caption: Hypothesized anti-inflammatory mechanism of (+)-Sterebin A.

Quantitative Data

As of the latest searches, there is no publicly available quantitative data, such as IC50 or Ki values, for the biological activities of (+)-Sterebin A. Studies on Stevia rebaudiana extracts have reported IC50 values for antioxidant and enzyme inhibitory activities, but these values are for the crude extracts and not for isolated (+)-Sterebin A.

Experimental Protocols

Detailed experimental protocols for assessing the mechanism of action of (+)-Sterebin A are not available in the literature. However, based on the general understanding of labdane diterpenoids, the following standard assays would be appropriate for its investigation.

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages would be suitable models.

-

LPS-Induced Inflammation Model: Cells would be pre-treated with varying concentrations of (+)-Sterebin A followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Production Assay (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant would be measured using the Griess reagent.

-

Pro-inflammatory Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant would be quantified using enzyme-linked immunosorbent assays (ELISAs).

-

Western Blot Analysis: To investigate the effect on signaling pathways, protein levels of total and phosphorylated forms of key signaling molecules (e.g., p65 subunit of NF-κB, IκBα, p38, JNK, ERK) would be determined by Western blotting.

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of iNOS, COX-2, and pro-inflammatory cytokines would be measured to assess the effect at the transcriptional level.

-

DPPH Radical Scavenging Assay: The ability of (+)-Sterebin A to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical would be measured spectrophotometrically by the decrease in absorbance.

-

ABTS Radical Scavenging Assay: Similar to the DPPH assay, this would measure the scavenging activity against the ABTS radical cation.

The following diagram illustrates a general workflow for evaluating the anti-inflammatory properties of a compound like (+)-Sterebin A.

Caption: General experimental workflow for anti-inflammatory assessment.

Conclusion and Future Directions

(+)-Sterebin A is a labdane diterpenoid from Stevia rebaudiana with potential anti-inflammatory and antioxidant properties. However, there is a notable lack of specific research on this particular stereoisomer. The proposed mechanisms of action, primarily the inhibition of the NF-κB and MAPK signaling pathways, are based on the activities of structurally related compounds and require experimental validation for (+)-Sterebin A.

Future research should focus on isolating sufficient quantities of pure (+)-Sterebin A to perform comprehensive in vitro and in vivo pharmacological studies. Such studies are necessary to determine its specific molecular targets, quantify its bioactivity through dose-response analyses, and elucidate the precise signaling pathways it modulates. This will be crucial for evaluating its potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 107647-14-3 [smolecule.com]

- 3. (3E)-4-((1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)-3-buten-2-one | C18H30O4 | CID 21681091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 7. The identification of naturally occurring labdane diterpenoid calcaratarin D as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl Derivatives: A Technical Overview

Introduction

This technical guide provides an in-depth overview of the biological activities associated with decahydro-2,5,5,8a-tetramethyl-1-naphthalenyl derivatives. Due to a lack of specific data on the decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl core, this paper will focus on the biological activities of structurally related and well-studied compounds, primarily sclareol and its derivative sclareolide. These compounds share the same decahydronaphthalene scaffold and serve as important representatives for understanding the potential therapeutic applications of this chemical class. This document is intended for researchers, scientists, and professionals in the field of drug development.

Sclareolide, a sesquiterpene lactone, is a commercially significant natural product used in the fragrance and food industries.[1] Beyond its commercial applications, sclareolide and its parent compound, sclareol, have demonstrated a wide range of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[2][3] This guide will detail the quantitative data from biological assays, provide comprehensive experimental protocols, and illustrate the key signaling pathways involved in the observed activities.

Quantitative Biological Data

The biological activities of sclareol, sclareolide, and related naphthalene derivatives have been quantified in various studies. The following tables summarize the key findings, presenting inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) against different cell lines and microbial strains.

Table 1: Cytotoxic and Antiviral Activities

| Compound | Cell Line/Virus | Activity Type | IC50/EC50 | Reference |

| Sclareol | H1688 (Small Cell Lung Cancer) | Antiproliferative | 42.14 µM (24h) | [4] |

| Sclareol | H146 (Small Cell Lung Cancer) | Antiproliferative | 69.96 µM (24h) | [4] |

| 13-epi-sclareol | MCF-7 (Breast Cancer) | Antiproliferative | 11.056 µM | [4] |

| Sclareolide | Ebola Virus (EBOV) | Entry Inhibition | 8.0 µM | [2][5] |

| Naphthalene-Chalcone Derivative (2j) | A549 (Lung Carcinoma) | Cytotoxic | 7.835 ± 0.598 µM | |

| 1,3,4-Oxadiazole-Naphthalene Hybrid (5) | MCF-7 (Breast Cancer) | Cytotoxic | 10.8 µM | [6] |

| 1,3,4-Oxadiazole-Naphthalene Hybrid (5) | HepG2 (Hepatocellular Carcinoma) | Cytotoxic | 10.2 µM | [6] |

| Naphthalene Derivative (5h) | COX-1 | Enzyme Inhibition | 38.76 nM | [7] |

| Naphthalene Derivative (5m) | COX-2 | Enzyme Inhibition | 87.74 nM | [7] |

| Naphthalene | HepG2 (Hepatocellular Carcinoma) | Cytotoxic | LC50: 121.75 µM (24h) | [8] |

Table 2: Antimicrobial and Antifungal Activities

| Compound | Organism | Activity Type | MIC | Reference |

| Sclareolide | Cryptococcus neoformans H99 | Antifungal | 16 µg/mL | [3][9] |

| Naphthalene-Chalcone Derivative (2j) | Candida albicans | Antifungal | 15.625 µg/mL | |

| Naphthalene-Chalcone Derivative (2j) | Candida krusei | Antifungal | 15.625 µg/mL | |

| Naphthalene-Chalcone Derivative (2j) | Staphylococcus aureus | Antibacterial | 31.250 µg/mL | |

| Naphthalene-Chalcone Derivative (2j) | Staphylococcus epidermidis | Antibacterial | 31.250 µg/mL | |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Pseudomonas aeruginosa MDR1 | Antibacterial | 10 µg/mL | [10] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3) | Staphylococcus aureus MDR | Antibacterial | 100 µg/mL | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of decahydronaphthalene derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

Protocol:

-

Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[11]

-

MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[11]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of sclareol and its derivatives are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Signaling

Sclareol has been shown to exert its anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways.[4] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

Caption: Anti-inflammatory signaling pathway of Sclareol.

Antifungal Mechanism of Action

The antifungal activity of sclareolide against Cryptococcus neoformans is attributed to the induction of oxidative stress.[9] Sclareolide treatment leads to an increase in reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential, ultimately disrupting cellular homeostasis.[9]

Caption: Antifungal mechanism of Sclareolide.

Modulation of Gemcitabine Resistance in Pancreatic Cancer

Sclareolide has been shown to resensitize gemcitabine-resistant human pancreatic cancer cells to the chemotherapeutic agent gemcitabine.[5] This effect is mediated through the regulation of the NOTCH1/Gli1 pathway, which in turn influences the TWIST1/Slug-hENT1/RRM1 signaling cascade.[5]

Caption: Sclareolide's role in gemcitabine resistance.

Conclusion

Derivatives of the decahydro-2,5,5,8a-tetramethyl-1-naphthalenyl scaffold, particularly sclareol and sclareolide, exhibit a diverse and promising range of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation suggests that this chemical class holds significant potential for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of novel derivatives, including the specifically requested decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl structure, is warranted to fully explore their therapeutic utility. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for future investigations in this area.

References

- 1. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Sclareolide used for?_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Time-dependent cytotoxicity of naphthalene on HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Data of (+)-Sterebin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and structural information for (+)-Sterebin A. While detailed, experimentally-derived NMR and mass spectrometry datasets are not publicly available in the immediate search results, this document consolidates the known structural and physical properties and presents a generalized workflow for the spectroscopic analysis of such natural products.

Structural and Physical Properties of (+)-Sterebin A

(+)-Sterebin A is a sesquiterpenoid natural product.[1][2][3] Its chemical structure has been elucidated and is characterized by a decahydronaphthalene ring system with multiple hydroxyl groups and a butenone side chain.[4]

Table 1: Chemical Identity of (+)-Sterebin A

| Identifier | Value |

| IUPAC Name | (E)-4-[(1R,2S,3S,4R,4aS,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one[4] |

| Molecular Formula | C₁₈H₃₀O₄[4] |

| Molecular Weight | 310.4 g/mol [4] |

| Absolute Configuration | 1R, 2S, 3S, 4R, 4aS, 8aS[4] |

Spectroscopic Data

Table 2: ¹H NMR Spectroscopic Data of (+)-Sterebin A

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 3: ¹³C NMR Spectroscopic Data of (+)-Sterebin A

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results |

Table 4: Mass Spectrometry Data of (+)-Sterebin A

| Parameter | Value |

| Ionization Mode | Data not available |

| Exact Mass | 310.21440943 Da[4] |

| Key Fragment Ions (m/z) | Data not available |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for (+)-Sterebin A are not specified in the available search results. However, a general methodology for the spectroscopic analysis of a purified natural product is outlined below.

1. Sample Preparation:

-

A purified sample of (+)-Sterebin A is dissolved in a suitable deuterated solvent for NMR analysis (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired NMR experiment.

-

For mass spectrometry, the sample is typically dissolved in a volatile solvent such as methanol or acetonitrile, often with the addition of a modifier like formic acid or ammonium acetate to promote ionization.

2. NMR Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Standard 1D experiments (¹H, ¹³C, and DEPT) are performed to identify the proton and carbon environments.

-

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are conducted to establish connectivity between protons and carbons, which is essential for assigning the complex structure.

3. Mass Spectrometry Data Acquisition:

-

High-resolution mass spectrometry (HRMS) is performed to determine the accurate mass and elemental composition of the molecule.

-

Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing valuable information about the different structural motifs within the molecule.

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like (+)-Sterebin A.

References

- 1. (3E)-4-((1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)-3-buten-2-one | C18H30O4 | CID 21681091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB021889) - FooDB [foodb.ca]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0011724) [hmdb.ca]

- 4. Buy Sterebin A | 107647-14-3 [smolecule.com]

The Enigmatic Role of (+)-Sterebin A in Stevia rebaudiana Secondary Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stevia rebaudiana Bertoni, a perennial shrub of the Asteraceae family, is renowned for its production of intensely sweet diterpenoid glycosides, known as steviol glycosides, which have garnered significant commercial interest as natural, non-caloric sweeteners.[1][2][3] While the biosynthesis and physiological roles of these sweet compounds, such as stevioside and rebaudioside A, have been extensively investigated, the plant's secondary metabolism is a complex tapestry woven with a myriad of other phytochemicals.[4][5][6] Among these is the lesser-known diterpenoid, (+)-Sterebin A. This technical guide provides a comprehensive overview of the current knowledge surrounding (+)-Sterebin A, its chemical properties, and its putative role within the intricate network of secondary metabolism in Stevia rebaudiana. Due to the limited specific research on (+)-Sterebin A, this paper will also draw upon the broader context of diterpenoid biosynthesis and function in Stevia to frame our understanding and highlight areas for future investigation.

Chemical Profile of (+)-Sterebin A

(+)-Sterebin A is a labdane-type diterpenoid, a class of natural products characterized by a bicyclic carbon skeleton derived from geranylgeranyl pyrophosphate (GGPP).[7] While some sources have referred to it as a sesquiterpenoid, its 18-carbon backbone firmly places it within the diterpenoid classification.[7][8]

Table 1: Physicochemical Properties of (+)-Sterebin A

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₀O₄ | [7][9] |

| Molecular Weight | 310.43 g/mol | [9] |

| IUPAC Name | (3E)-4-((1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)-3-buten-2-one | [8] |

| CAS Number | 107647-14-3 | [9] |

| Appearance | Powder | [7] |

| Purity (Commercial) | ≥98% | [7] |

| XLogP3-AA | 2.1 | [7] |

| Hydrogen Bond Donors | 3 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

First identified in the late 1980s, (+)-Sterebin A is part of a family of structurally related diterpenoids (Sterebins A-H) isolated from the leaves of Stevia rebaudiana.[7] It has also been identified in Blumea aromatica.[7]

The Biosynthetic Landscape of Diterpenoids in Stevia rebaudiana

The biosynthesis of diterpenoids in Stevia rebaudiana, including the well-characterized steviol glycosides, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids.[10] This pathway provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The initial committed steps leading to the diterpene backbone are shared with the biosynthesis of gibberellic acid, a crucial plant hormone.[5][6] Geranylgeranyl diphosphate (GGPP) is cyclized to form ent-copalyl diphosphate (CDP) by CDP synthase (CPS), which is then further converted to ent-kaurene by ent-kaurene synthase (KS).[5][11] ent-kaurene is subsequently oxidized by ent-kaurene oxidase (KO) in the endoplasmic reticulum to form ent-kaurenoic acid.[11] At this juncture, the pathway diverges. For steviol glycoside synthesis, ent-kaurenoic acid is hydroxylated at the C-13 position by kaurenoic acid 13-hydroxylase (KAH) to produce steviol, the aglycone backbone of the sweet glycosides.[6]

The specific biosynthetic pathway of (+)-Sterebin A has not yet been elucidated. However, as a labdane-type diterpenoid, its synthesis undoubtedly begins with GGPP. The formation of its unique chemical structure likely involves a distinct set of terpene synthases and modifying enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, that are yet to be identified and characterized.

Figure 1. Simplified overview of diterpenoid biosynthesis in Stevia rebaudiana, highlighting the known pathway to steviol glycosides and the putative origin of (+)-Sterebin A.

Putative Role of (+)-Sterebin A in Secondary Metabolism and Plant Defense

Secondary metabolites in plants play crucial roles in mediating interactions with the environment, including defense against herbivores and pathogens.[12][13] The high concentration of steviol glycosides in Stevia leaves is thought to serve a protective function.[14] While the specific role of (+)-Sterebin A is not yet defined, its structural complexity and the general functions of diterpenoids in other plant species suggest a potential role in plant defense.

Several studies have reported biological activities for (+)-Sterebin A, including anti-inflammatory, antioxidant, and hypoglycemic effects.[7][15] These activities, while identified in non-plant systems, may be indicative of its functional properties within the plant. For instance, antioxidant properties could help the plant mitigate oxidative stress induced by biotic or abiotic factors. The presence of a butenone moiety in its structure is a reactive functional group that could potentially interact with cellular nucleophiles, a mechanism often associated with the bioactivity of natural products.

It is plausible that (+)-Sterebin A, as a minor diterpenoid, contributes to a complex chemical defense cocktail, acting synergistically with the more abundant steviol glycosides and other secondary metabolites to deter a broad range of antagonists. Phytohormones are also known to play a critical role in orchestrating plant defense responses, and the biosynthesis of diterpenoids is often interconnected with hormonal signaling pathways.[16][17]

Experimental Methodologies for the Study of (+)-Sterebin A

The isolation and characterization of diterpenoids from plant matrices typically involve a combination of chromatographic and spectroscopic techniques. While specific protocols for (+)-Sterebin A are not extensively detailed in the literature, a general workflow can be inferred from studies on other diterpenoids in Stevia and related species.[18][19][20][21]

1. Extraction:

-

Objective: To extract a broad range of secondary metabolites, including diterpenoids, from dried and powdered Stevia rebaudiana leaves.

-

Protocol:

-

Maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol or ethanol, is commonly employed.[19]

-

The crude extract is then concentrated under reduced pressure.

-

Liquid-liquid partitioning using solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) can be used for initial fractionation.

-

2. Isolation and Purification:

-

Objective: To isolate (+)-Sterebin A from the complex crude extract.

-

Protocol:

-

Column Chromatography: The fraction enriched with diterpenoids is subjected to column chromatography over silica gel or other stationary phases. A gradient elution system with increasing solvent polarity is used to separate compounds based on their affinity for the stationary phase.[19]

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC, often using a reversed-phase column (e.g., C18), is a powerful technique for the final purification of individual compounds.[20] An isocratic or gradient mobile phase, typically a mixture of water and acetonitrile or methanol, is used for elution.

-

3. Structural Elucidation and Quantification:

-

Objective: To confirm the identity and determine the quantity of the isolated (+)-Sterebin A.

-

Protocol:

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for elucidating the complete chemical structure and stereochemistry of the molecule.[14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[3] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for both identification and quantification.[22]

-

-

Quantitative Analysis:

-

Figure 2. A generalized experimental workflow for the isolation, characterization, and quantification of (+)-Sterebin A from Stevia rebaudiana.

Future Directions and Conclusion

The study of (+)-Sterebin A in Stevia rebaudiana is still in its infancy. While its chemical structure has been determined, its biosynthetic pathway, precise physiological role, and the regulation of its production remain largely unknown. Future research should focus on:

-

Biosynthetic Pathway Elucidation: Identification and functional characterization of the specific terpene synthases and modifying enzymes responsible for the synthesis of (+)-Sterebin A. This can be achieved through a combination of transcriptomics, proteomics, and in vitro enzymatic assays.

-

Quantitative Analysis: Development of robust analytical methods to accurately quantify the concentration of (+)-Sterebin A in different tissues and developmental stages of the Stevia plant, as well as in response to various environmental stimuli.

-

Functional Genomics: Utilizing techniques such as gene silencing (RNAi) or gene editing (CRISPR/Cas9) to modulate the expression of candidate biosynthetic genes and observe the resulting chemotype and phenotype. This will provide direct evidence for its role in plant physiology and defense.

-

Ecological Role: Conducting bioassays to investigate the effects of purified (+)-Sterebin A on relevant herbivores and pathogens of Stevia rebaudiana.

References

- 1. Diterpene Glycosides from Stevia rebaudiana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derleme.gen.tr [derleme.gen.tr]

- 3. A New Diterpene Glycoside from Stevia rebaudiana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steviol glycoside biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy Sterebin A | 107647-14-3 [smolecule.com]

- 8. (3E)-4-((1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)-3-buten-2-one | C18H30O4 | CID 21681091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. steviashantanu.com [steviashantanu.com]

- 11. Spatial Organisation of Four Enzymes from Stevia rebaudiana that are Involved in Steviol Glycoside Synthesis - ProQuest [proquest.com]

- 12. Role of secondary metabolites in plant defense against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of primary metabolites in plant defense against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. invivochem.com [invivochem.com]

- 16. The Roles of Phytohormones in Plant Defense Mechanisms Against the Brown Planthopper - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. ijpsonline.com [ijpsonline.com]

- 20. Complete isolation and characterization of silybins and isosilybins from milk thistle (Silybum marianum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isolation and characterization of new antibiotics resorcinomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. rjptonline.org [rjptonline.org]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Potential of Sterubin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially, this technical guide was conceptualized to explore the therapeutic applications of (+)-Sterebin A, a sesquiterpenoid found in Stevia rebaudiana. However, a comprehensive review of the scientific literature revealed that the significant and well-documented neuroprotective and anti-inflammatory properties are attributed to a different molecule: sterubin . Sterubin is a flavanone predominantly isolated from Eriodictyon californicum, commonly known as Yerba Santa.

Due to the compelling body of evidence supporting the therapeutic potential of sterubin, this guide will focus on its demonstrated biological activities. It is crucial to note that (+)-Sterebin A (CAS: 107647-14-3) and sterubin (CAS: 51857-11-5) are structurally distinct compounds, and the data presented herein pertains exclusively to sterubin.[1][2] This guide aims to provide a detailed overview of the current understanding of sterubin's therapeutic potential, with a focus on its neuroprotective and anti-inflammatory effects, to inform and guide future research and drug development efforts.

Neuroprotective Applications of Sterubin

Sterubin has emerged as a potent neuroprotective agent in several preclinical studies. Its multifaceted mechanism of action involves the induction of the antioxidant transcription factor Nrf2, protection against various forms of cell death, including oxytosis/ferroptosis, and the maintenance of mitochondrial health.[3][4][5]

Quantitative Data: Neuroprotective Efficacy of Sterubin

The neuroprotective effects of sterubin have been quantified in various in vitro models of neuronal cell death. The following table summarizes the half-maximal effective concentrations (EC50) of sterubin in protecting neuronal cells from different insults.

| Cell Line | Insult | Assay | EC50 (µM) | Reference |

| HT22 | Glutamate | Cell Viability | 0.2 | [4] |

| HT22 | Erastin | Cell Viability | 0.3 | [4] |

| HT22 | RSL3 | Cell Viability | 0.5 | [4] |

| MC65 | Intracellular Aβ | Cell Viability | 0.8 | [6] |

Key Signaling Pathway: Nrf2 Activation

A primary mechanism underlying sterubin's neuroprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of cytoprotective genes.

Caption: Nrf2 activation pathway by sterubin.

Experimental Protocols

-

Cell Seeding: Plate HT22 mouse hippocampal cells at a density of 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing the desired concentrations of sterubin. After a pre-incubation period, add the neurotoxic insult (e.g., 5 mM glutamate).

-

Incubation: Incubate the cells for 24 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[5]

-

Cell Treatment: Treat BV2 microglial cells with sterubin at the desired concentrations for a specified time.

-

Nuclear Extraction: Isolate nuclear fractions using a nuclear extraction kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity and normalize to a nuclear loading control (e.g., Lamin B1).

Anti-inflammatory Applications of Sterubin

Sterubin exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in microglia, the resident immune cells of the central nervous system. This activity is crucial for its neuroprotective effects, as neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases.

Quantitative Data: Anti-inflammatory Efficacy of Sterubin

The following table summarizes the EC50 values for the inhibition of pro-inflammatory markers by sterubin in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

| Pro-inflammatory Marker | EC50 (µM) | Reference |

| Nitric Oxide (NO) | 0.9 | [4] |

| Interleukin-6 (IL-6) | 1.1 | [4] |

| Interleukin-1β (IL-1β) | 1.5 | [4] |

Signaling Pathway: Inhibition of Pro-inflammatory Mediator Production

Sterubin's anti-inflammatory action involves the suppression of key inflammatory signaling pathways, leading to a reduction in the synthesis and release of pro-inflammatory molecules.

Caption: Inhibition of inflammatory pathways by sterubin.

Experimental Protocols

-

Cell Culture and Treatment: Seed BV2 cells in a 96-well plate and treat with various concentrations of sterubin followed by stimulation with LPS (e.g., 100 ng/mL).

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

-

Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

-

Sample Collection: Collect cell culture supernatants from BV2 cells treated with sterubin and/or LPS as described above.

-

ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for the specific cytokine of interest (e.g., IL-6, IL-1β) using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve generated from recombinant cytokine standards.

Potential Applications in Metabolic and Cardiovascular Diseases: Areas for Future Research

While the neuroprotective and anti-inflammatory properties of sterubin are well-documented, its effects on insulin signaling and the cardiovascular system remain largely unexplored. However, the known activities of other flavonoids provide a strong rationale for investigating sterubin in these areas.

Insulin Signaling

Many flavonoids have been shown to improve insulin sensitivity and glucose metabolism by modulating key components of the insulin signaling pathway, such as the insulin receptor, IRS-1, PI3K, and Akt.[7] Given sterubin's ability to modulate cellular signaling pathways (e.g., Nrf2), it is plausible that it may also influence the insulin signaling cascade. Future research should investigate the effects of sterubin on:

-

Glucose uptake in adipocytes and muscle cells.

-

The phosphorylation status of key proteins in the insulin signaling pathway.

-

In vivo models of insulin resistance and type 2 diabetes.

Caption: Potential modulation of insulin signaling by sterubin.

Cardiovascular Health

The anti-inflammatory and antioxidant properties of flavonoids are known to contribute to their cardiovascular protective effects.[8][9] By reducing inflammation and oxidative stress, flavonoids can improve endothelial function, reduce blood pressure, and inhibit the progression of atherosclerosis. Sterubin's potent anti-inflammatory and Nrf2-activating properties suggest it could offer similar cardiovascular benefits. Future studies should explore the impact of sterubin on:

-

Endothelial cell function and nitric oxide bioavailability.

-

Blood pressure in animal models of hypertension.

-

The development of atherosclerotic plaques in vivo.

Sterubin is a promising natural compound with well-documented neuroprotective and anti-inflammatory activities, primarily mediated through the activation of the Nrf2 pathway and inhibition of pro-inflammatory mediator production. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore its therapeutic potential. While its effects on metabolic and cardiovascular diseases are yet to be thoroughly investigated, the established mechanisms of action of sterubin and other flavonoids suggest that these are promising areas for future research. Further in-depth studies are warranted to fully elucidate the therapeutic applications of sterubin and its potential as a lead compound for the development of novel therapies for a range of human diseases.

References

- 1. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]

- 2. librarysearch.middlebury.edu [librarysearch.middlebury.edu]

- 3. The Neuroprotective Flavonoids Sterubin and Fisetin Maintain Mitochondrial Health under Oxytotic/Ferroptotic Stress and Improve Bioenergetic Efficiency in HT22 Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Requirements for the Neuroprotective and Anti-Inflammatory Activities of the Flavanone Sterubin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sterubin: Enantioresolution and Configurational Stability, Enantiomeric Purity in Nature, and Neuroprotective Activity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dietary Flavonoids and Insulin Signaling in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effects of Flavonoids in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Bioactivity of Steroid Compounds: A Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The diverse chemical structures of steroid compounds have given rise to a wide array of biological activities, making them a cornerstone of pharmaceutical research and development. This technical guide provides a comprehensive literature review of the bioactivity of various steroid compounds, with a focus on their anticancer and anti-inflammatory properties. Quantitative bioactivity data is presented in structured tables for comparative analysis. Detailed experimental protocols for key bioactivity assays are provided, and major signaling pathways are illustrated using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity of Steroidal Compounds

A significant number of steroidal compounds have demonstrated potent cytotoxic and antiproliferative effects against a range of cancer cell lines. These compounds, primarily from the cardenolide and steroidal alkaloid classes, induce cell death through various mechanisms, including apoptosis and cell cycle arrest. The following tables summarize the in vitro anticancer activity of selected steroidal compounds, presenting their half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Anticancer Activity of Cardenolides

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Asclepin | HepG2 (Liver) | 0.02 | [1][2] |

| Asclepin | Raji (Burkitt's lymphoma) | 0.02 | [1][2] |

| 12β-hydroxycalotropin | HepG2 (Liver) | 0.69 | [1][2] |

| 12β-hydroxycalotropin | Raji (Burkitt's lymphoma) | 1.46 | [1][2] |

Table 2: In Vitro Anticancer Activity of Steroidal Alkaloids